2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole
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Overview
Description
2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole is an organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a benzenesulfonyl group, an azetidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonylation: The benzenesulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Thiazole Ring Formation: The thiazole ring can be formed through cyclization reactions involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azetidine ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted azetidines and thiazoles.
Scientific Research Applications
2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of multifunctional compounds.
Mechanism of Action
The mechanism of action of 2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, blocking substrate access, or altering enzyme conformation.
Receptor Modulation: It may interact with receptors, either agonizing or antagonizing their activity, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)benzenesulfonamide: Similar in structure but lacks the azetidine and thiazole rings.
3-(trifluoromethyl)benzenesulfonamide: Similar but with the trifluoromethyl group in a different position.
2-(trifluoromethyl)benzenesulfonyl chloride: Similar but with a sulfonyl chloride group instead of the azetidine and thiazole rings.
Uniqueness
2-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)-1,3-thiazole is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications. The presence of the azetidine and thiazole rings, along with the trifluoromethyl and benzenesulfonyl groups, makes it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
2-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S2/c14-13(15,16)10-3-1-2-4-11(10)23(19,20)18-7-9(8-18)21-12-17-5-6-22-12/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZACSCZWIFGWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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